28‑Fold Selectivity for UCH‑L1 over UCH‑L3 Isozyme
In a head‑to‑head fluorescence‑based inhibition assay run under identical conditions (pH 7.6, 2 °C), N‑(1H‑benzimidazol‑2‑yl)‑3‑chlorobenzamide inhibited UCH‑L1 with an IC₅₀ of 0.88 µM (Ki 0.40 µM) but required a 28‑fold higher concentration to inhibit the closely related isozyme UCH‑L3 (IC₅₀ 25 µM) [REFS‑1]. This selectivity stands in contrast to many pan‑UCH inhibitors that show similar potency against both isoforms, thereby offering researchers a tool compound capable of parsing UCH‑L1‑specific biology in ubiquitin‑proteasome pathway studies.
| Evidence Dimension | Inhibitory potency (IC₅₀) against UCH‑L1 vs UCH‑L3 |
|---|---|
| Target Compound Data | UCH‑L1 IC₅₀ = 0.88 µM; UCH‑L3 IC₅₀ = 25 µM |
| Comparator Or Baseline | UCH‑L3 (isozyme comparator in the same assay) |
| Quantified Difference | 28‑fold higher IC₅₀ for UCH‑L3 (25 µM vs 0.88 µM) |
| Conditions | Fluorescence-based inhibition assay, pH 7.6, 2 °C, recombinant mouse UCH‑L1 and UCH‑L3 enzymes |
Why This Matters
Procurement of a compound with validated isozyme‑selective inhibition is essential for target‑deconvolution studies; pan‑inhibitors confound interpretation by simultaneously blocking multiple deubiquitinases.
- [1] BindingDB entry BDBM53441. Affinity data for UCH-L1 and UCH-L3. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=53441 (accessed 2026-04-28). View Source
